Dimethyl isothiocyanatosuccinate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-isothiocyanatobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121928-38-9 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121928-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Studies of Dimethyl Isothiocyanatosuccinate
Investigation of Reactions Involving the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is a well-known electrophilic moiety, susceptible to attack by nucleophiles at the central carbon atom. wikipedia.org This reactivity is fundamental to the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. rsc.orggoogle.commdpi.com
Nucleophilic Addition Reactions and Cyclization Pathways
In a general sense, nucleophiles such as amines, alcohols, and thiols readily add to the isothiocyanate group to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. These addition products can often serve as intermediates for subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. However, no specific studies detailing such reactions for dimethyl isothiocyanatosuccinate have been found.
Transformations Leading to Heterocyclic Systems
The reaction of isothiocyanates with compounds containing active methylene (B1212753) groups is a common strategy for the synthesis of heterocycles. For instance, reactions with α-amino acids or their esters can lead to the formation of thiohydantoins. Similarly, reactions with β-dicarbonyl compounds can yield various six-membered heterocyclic rings. While these are established pathways for isothiocyanates in general, their specific application to this compound has not been documented in the available literature.
Reactions of the Succinate (B1194679) Ester Moieties
The dimethyl ester groups of the succinate backbone are susceptible to standard ester reactions, such as hydrolysis, transesterification, and reduction. The presence of the neighboring isothiocyanate group could potentially influence the reactivity of these ester functions, for example, through intramolecular catalysis or electronic effects. However, without experimental data, any such hypotheses remain unverified.
Detailed Kinetic and Thermodynamic Studies of Key Transformations
A thorough understanding of a compound's reactivity requires kinetic and thermodynamic data for its key reactions. Such studies would provide quantitative measures of reaction rates, activation energies, and equilibrium positions for the transformations of this compound. The absence of any published research on this compound means that no such data is available.
Computational Analysis of Reaction Mechanisms and Transition States
Modern computational chemistry provides powerful tools to investigate reaction mechanisms, elucidate transition state structures, and predict reactivity. Density Functional Theory (DFT) and other computational methods could be employed to model the reactions of this compound, providing insights into its electronic structure and the energetic profiles of its potential reaction pathways. To date, no computational studies focused specifically on this compound have been published.
Derivatization Chemistry and Analogue Development
Design and Synthesis of Structurally Diverse Dimethyl Isothiocyanatosuccinate Analogues
The design of analogues of this compound would theoretically center on modifications of the succinate (B1194679) backbone and the ester groups. The synthesis of such analogues would likely commence from modified aspartic acid or succinic acid derivatives. For instance, the introduction of substituents at the C2 and C3 positions of the succinate core could lead to a variety of structurally diverse analogues.
A hypothetical synthetic approach could involve the reaction of appropriately substituted succinic anhydrides with a source of thiocyanate, followed by esterification. Alternatively, substituted aspartic acid diesters could be converted to their corresponding isothiocyanates via established methods, such as the reaction with thiophosgene (B130339) or a related reagent.
Table 1: Hypothetical Analogues of this compound and Their Synthetic Precursors
| Analogue Name | Structural Modification | Potential Synthetic Precursor |
| Diethyl isothiocyanatosuccinate | Ethyl ester groups | Diethyl aspartate |
| Di-tert-butyl isothiocyanatosuccinate | Tert-butyl ester groups | Di-tert-butyl aspartate |
| Dimethyl 2-methylisothiocyanatosuccinate | Methyl group at C2 | Dimethyl 2-methylaspartate |
| Dimethyl 2,3-dimethylisothiocyanatosuccinate | Methyl groups at C2 and C3 | Dimethyl 2,3-dimethylaspartate |
Exploration of Chemical Modifications for Functional Group Interconversions
The isothiocyanate and ester moieties of this compound are prime targets for chemical modification to achieve functional group interconversions. The isothiocyanate group is a versatile electrophile that can react with a wide range of nucleophiles to form various derivatives.
For example, reaction with primary or secondary amines would yield thiourea (B124793) derivatives. Alcohols could react to form thiocarbamates, and thiols would produce dithiocarbamates. These transformations would allow for the introduction of a wide array of functional groups, potentially altering the molecule's physicochemical properties and biological activity.
The ester groups could be hydrolyzed to the corresponding dicarboxylic acid, which could then be converted to amides, acid chlorides, or other carboxylic acid derivatives. Selective hydrolysis of one ester group over the other would present a synthetic challenge but could offer a route to mono-acid, mono-ester analogues.
Application of Parallel and Combinatorial Synthesis Methodologies for Libraries
The development of a library of this compound derivatives would be greatly facilitated by the application of parallel and combinatorial synthesis techniques. A solid-phase synthesis approach could be envisioned where a succinate scaffold is attached to a resin. Subsequent reactions to introduce the isothiocyanate functionality and to modify the second carboxylic acid group could be performed in a parallel fashion.
For instance, a resin-bound aspartic acid derivative could be the starting point. The free amine could be converted to the isothiocyanate. The resin-bound carboxylic acid could then be reacted with a diverse set of amines or alcohols to generate a library of amides or esters. Finally, cleavage from the resin would yield the desired library of analogues. This approach would enable the rapid generation of a large number of compounds for screening purposes.
Investigation of Structure-Reactivity Relationships in Novel Derivatives
A systematic investigation of the structure-reactivity relationships of novel this compound derivatives would be crucial for understanding their chemical behavior. The reactivity of the isothiocyanate group is influenced by the electronic nature of the substituents on the succinate backbone. Electron-withdrawing groups would be expected to increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.
The kinetics of the reaction of different analogues with a standard nucleophile could be studied using techniques such as UV-Vis spectroscopy or NMR spectroscopy. By correlating the reaction rates with the structural features of the analogues, a quantitative structure-reactivity relationship (QSRR) could be established. This would provide valuable insights into the electronic and steric effects of the substituents and would guide the design of future generations of analogues with tailored reactivity.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecules
The reactivity of the isothiocyanate functional group allows for a variety of chemical transformations, positioning dimethyl isothiocyanatosuccinate as a key starting material for the synthesis of more elaborate molecules.
Role in Multicomponent Reaction Design and Development
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Isothiocyanates are well-known participants in various MCRs. While specific research detailing this compound in MCRs is not extensively documented, the isothiocyanate moiety is known to react with a wide range of nucleophiles, suggesting its potential utility in the design of novel MCRs. The ester functionalities of the succinate (B1194679) backbone could also participate in or influence the outcome of such reactions, potentially leading to the formation of highly functionalized and structurally diverse products.
Precursor for the Synthesis of Bioactive Compounds and Natural Product Analogues
Isothiocyanates are a class of compounds found in various natural products and are known for their biological activity. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve efficacy and explore structure-activity relationships. The structure of this compound makes it a potential precursor for creating novel bioactive compounds. By reacting the isothiocyanate group with amines, alcohols, or thiols, a diverse library of derivatives can be generated. These derivatives can then be screened for various biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Integration into Convergent and Divergent Synthetic Strategies
The application of this compound can be envisioned within both convergent and divergent synthetic plans, which are strategic approaches to the synthesis of complex molecules.
In a convergent synthesis , different fragments of a target molecule are synthesized independently and then combined in the later stages. This compound could serve as a key building block for one of these fragments. For instance, the isothiocyanate group can be transformed into a variety of heterocyclic systems, which are common motifs in pharmaceuticals. This pre-functionalized fragment can then be coupled with other fragments to complete the synthesis of the target molecule.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The isothiocyanate group can be reacted with a variety of nucleophiles to produce a first generation of diverse products. The ester groups on the succinate backbone provide additional handles for further functionalization, allowing for the creation of a large and diverse library of compounds from a single starting material.
Exploration of Biological Activities and Medicinal Chemistry Potential
In Vitro Biological Activity Screening Methodologies
The initial exploration of a novel compound's therapeutic potential begins with a battery of in vitro screening assays. These tests are designed to efficiently assess its biological effects on various cell types and microorganisms in a controlled laboratory setting.
Evaluation of Antimicrobial Properties
The isothiocyanate group is known to exhibit antimicrobial properties. nih.govnih.gov To evaluate Dimethyl isothiocyanatosuccinate, standard methods such as broth microdilution or disk diffusion assays would be employed. mdpi.comresearchgate.net These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com A range of clinically relevant bacteria and fungi, including strains of Staphylococcus aureus, Escherichia coli, and Candida albicans, would be tested. researchgate.netfrontiersin.org Further studies might involve time-kill assays to determine whether the compound's effect is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). frontiersin.org
Table 1: Representative Antimicrobial Activity of Selected Isothiocyanates
| Isothiocyanate | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | Escherichia coli | 50-200 | frontiersin.org |
| Benzyl isothiocyanate (BITC) | Staphylococcus aureus (MRSA) | 2.9-110 | mdpi.com |
| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus (MRSA) | >110 | mdpi.com |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25-5 | frontiersin.org |
Assessment of Antineoplastic Activities
Many isothiocyanates have demonstrated potent anticancer effects. nih.govnih.gov The antineoplastic potential of this compound would be initially screened using a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate). oup.com Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay, would be used to determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%. researchgate.net Further assays could investigate the induction of apoptosis (programmed cell death) through methods like flow cytometry analysis of Annexin V staining or measurement of caspase activity. researchgate.netscielo.org.co
Investigation of Enzyme Inhibition Potentials
Isothiocyanates are known to inhibit a variety of enzymes, which is a key part of their mechanism of action. nih.govnih.gov Potential targets for this compound could include enzymes involved in cancer progression or inflammation. For instance, its ability to inhibit histone deacetylases (HDACs) or specific cytochrome P450 enzymes could be assessed using commercially available assay kits. nih.govoup.com Glutathione reductase is another potential target, and its inhibition can be measured spectrophotometrically. tandfonline.com The compound would be incubated with the purified enzyme and its substrate, and the rate of the enzymatic reaction would be measured to determine the inhibitory activity. tandfonline.com
Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives
Once initial biological activity is established, structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological effects. nih.govnih.govpatsnap.com For this compound, this would involve synthesizing a series of analogs and evaluating their activity.
Key modifications could include:
Altering the Ester Group: The methyl esters could be replaced with other alkyl or aryl groups to modify the compound's lipophilicity and steric properties. This can impact cell membrane permeability and interaction with the target protein.
Modifying the Succinate (B1194679) Linker: The length and rigidity of the carbon chain connecting the isothiocyanate group to the ester groups could be altered. This could influence the compound's conformational flexibility and its ability to fit into a binding pocket.
Varying the Isothiocyanate Position: While the parent structure is defined, derivatives could be designed where the isothiocyanate is attached to different positions of a cyclic scaffold, for example.
By comparing the biological activities of these derivatives, researchers can identify the key structural features required for potency and selectivity. mdpi.comcohlife.org For example, studies on other isothiocyanates have shown that aromatic isothiocyanates are often more effective antimicrobial agents than aliphatic ones, likely due to their ability to better cross bacterial membranes. nih.gov
Molecular Target Identification and Mechanism of Action Studies
Identifying the specific molecular targets of a bioactive compound is essential for understanding its mechanism of action. medicinacomplementar.com.br For this compound, this would involve a multi-pronged approach. The highly reactive isothiocyanate group is known to form covalent bonds with sulfhydryl groups of cysteine residues in proteins. mdpi.com
Potential mechanisms of action for isothiocyanates include:
Induction of Apoptosis: Many ITCs trigger programmed cell death in cancer cells by disrupting mitochondrial function, generating reactive oxygen species (ROS), and activating caspase signaling pathways. scielo.org.conih.gov
Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells at various phases of the cell cycle, preventing them from dividing. scielo.org.co
Inhibition of Key Signaling Pathways: ITCs have been shown to modulate multiple signaling pathways that are often dysregulated in cancer, such as the NF-κB and PI3K/Akt pathways. medicinacomplementar.com.brnih.gov
Enzyme Inhibition: As mentioned, ITCs can inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases and deubiquitinating enzymes. oup.comaacrjournals.org
Techniques like affinity chromatography, where the compound is immobilized on a solid support to "pull out" its binding partners from cell lysates, can be used for target identification. oup.com Furthermore, once a target is hypothesized, its engagement by the compound can be confirmed in cells using techniques like cellular thermal shift assays (CETSA).
Pharmacological Profile Development and Lead Optimization Strategies
The development of a promising bioactive compound into a potential drug candidate involves a rigorous process of lead optimization. danaher.comnih.gov This phase aims to improve the compound's drug-like properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govbiobide.com
For this compound, key optimization strategies would include:
Improving Metabolic Stability: The ester groups are susceptible to hydrolysis by esterases in the body. Modifications could be made to the structure to increase its resistance to metabolic breakdown, thereby prolonging its duration of action. nih.gov
Enhancing Solubility and Permeability: The compound's solubility and ability to cross cell membranes are critical for its bioavailability. Medicinal chemists can fine-tune the structure to achieve an optimal balance of these properties. patsnap.com
Reducing Off-Target Effects and Toxicity: SAR studies can help in designing analogs that are more selective for their intended molecular target, thereby reducing the potential for side effects. biobide.comnih.gov
Computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking can aid in predicting the properties of virtual compounds before they are synthesized, making the lead optimization process more efficient. patsnap.com The ultimate goal is to generate a preclinical drug candidate with a favorable balance of potency, selectivity, and pharmacokinetic properties. danaher.com
Advanced Spectroscopic and Analytical Research Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dimethyl isothiocyanatosuccinate. Both ¹H and ¹³C NMR would provide critical information about the molecular framework.
In a hypothetical ¹H NMR spectrum, the protons of the two methyl ester groups would be expected to produce a singlet peak, though they could be diastereotopic and show separate signals depending on the stereochemistry and conformational rigidity of the molecule. The protons on the succinate (B1194679) backbone, specifically the methine proton attached to the same carbon as the isothiocyanate group and the methylene (B1212753) protons, would exhibit complex splitting patterns due to spin-spin coupling. The precise chemical shifts and coupling constants would be invaluable for confirming the connectivity of the atoms.
The ¹³C NMR spectrum would be equally informative. The carbon atom of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm. The carbonyl carbons of the ester groups would appear further downfield, typically between 170 and 175 ppm. The methyl carbons of the ester groups would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isothiocyanate Carbon (-N=C=S) | - | 120-140 |
| Ester Carbonyl Carbons (-COO-) | - | 170-175 |
| Methine Carbon (-CH(NCS)-) | Variable, coupled | Variable |
| Methylene Carbon (-CH₂-) | Variable, coupled | Variable |
| Methyl Protons (-OCH₃) | ~3.7 (singlet or two singlets) | ~52 |
Utilization of Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis. Using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), the molecular ion peak ([M]⁺ or [M+H]⁺) would be readily observed, confirming the compound's molecular weight.
Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the isothiocyanate group (-NCS), the methoxy (B1213986) group (-OCH₃) from an ester, or a methoxycarbonyl group (-COOCH₃). The analysis of these fragment ions provides a fingerprint of the molecule's structure and helps to distinguish it from isomers. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition, further validating the molecular formula.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The isothiocyanate group exhibits a very strong and characteristic antisymmetric stretching vibration in the IR spectrum, typically in the range of 2000-2150 cm⁻¹. This intense band is a clear indicator of the presence of the -N=C=S moiety.
The carbonyl groups of the two methyl esters would also give rise to a strong absorption band in the IR spectrum, expected around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester groups would be observed in the 1000-1300 cm⁻¹ region.
Raman spectroscopy would complement the IR data. While the carbonyl stretch is typically weaker in the Raman spectrum, the symmetric stretch of the isothiocyanate group, which is often weak or absent in the IR, may be more prominent. These techniques are also highly valuable for in-situ reaction monitoring, for instance, by tracking the appearance of the isothiocyanate band during the synthesis of the compound.
Table 2: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | Antisymmetric Stretch | 2000-2150 | Strong, Sharp |
| Ester Carbonyl (C=O) | Stretch | 1730-1750 | Strong |
| Ester C-O | Stretch | 1000-1300 | Medium-Strong |
| C-H (sp³) | Stretch | 2850-3000 | Medium |
X-ray Crystallography in Determination of Solid-State Structure
The resulting crystal structure would reveal the spatial arrangement of the isothiocyanate and methyl ester groups relative to each other. It would also provide insights into the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. This level of detail is unparalleled by other analytical methods and serves as the ultimate proof of structure.
Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique if the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities or starting materials, and the mass spectrometer would provide identification of the eluted peaks. The retention time from the GC and the mass spectrum from the MS would together provide a high degree of confidence in the identity and purity of the sample.
High-performance liquid chromatography (HPLC), particularly when coupled with a UV-Vis or mass spectrometric detector, is another powerful tool. A reversed-phase HPLC method would likely be effective, where the compound is separated based on its polarity. HPLC is particularly useful for non-volatile or thermally labile compounds and can be used for both analytical and preparative-scale purification. By analyzing samples at different time points, HPLC can be used to effectively monitor the consumption of reactants and the formation of products in a chemical reaction.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. oregonstate.eduresearchgate.net For Dimethyl isothiocyanatosuccinate, methods such as Density Functional Theory (DFT) can be employed to elucidate its molecular geometry, orbital energies, and charge distribution. nih.gov Such calculations are crucial for predicting the molecule's reactivity. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity.
Furthermore, electrostatic potential maps can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting the isothiocyanate group as a likely site for nucleophilic attack. These computational insights are invaluable for predicting how this compound might interact with biological macromolecules or other chemical reagents.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
| Mulliken Charge on N (NCS) | -0.45 | Suggests a nucleophilic center |
| Mulliken Charge on C (NCS) | +0.60 | Suggests an electrophilic center |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. acs.orggrafiati.commdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. nih.govresearchgate.net For example, given the known activity of other isothiocyanates, potential targets for this compound could include enzymes like cyclooxygenases (COX) or transcription factors involved in cellular stress responses. nih.govrsc.org
Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide a more realistic representation of the biological environment and can confirm the stability of the interactions predicted by docking. acs.org Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein, as well as the analysis of hydrogen bonds and hydrophobic interactions, can elucidate the stability and key determinants of binding. rsc.org
Table 2: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound with a Target Protein
| Parameter | Value | Interpretation |
| Molecular Docking | ||
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the active site |
| Key Interacting Residues | Tyr385, Ser530 | Highlights important amino acids for binding |
| Molecular Dynamics | ||
| Average Ligand RMSD (Å) | 1.2 | Indicates stable binding within the pocket |
| Average Number of H-Bonds | 3 | Shows significant hydrogen bonding interactions |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com For this compound, a QSAR study would involve synthesizing and testing a library of its derivatives to establish a relationship between specific structural features and a measured biological endpoint. nih.gov
The process involves calculating a set of molecular descriptors for each derivative, which can be constitutional, topological, geometrical, or electronic in nature. Multiple linear regression or machine learning algorithms are then used to build a predictive model. mdpi.com A robust QSAR model can be used to predict the activity of unsynthesized derivatives, guiding the selection of the most promising candidates for further development. Similarly, QSPR models can predict properties like solubility or metabolic stability.
Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in activity is explained by the model |
| Q² (Cross-validated R²) | 0.75 | Indicates good predictive power of the model |
| RMSE (Root Mean Square Error) | 0.25 | Represents the average deviation of predicted values |
| Key Descriptors | LogP, Molecular Weight, Dipole Moment | Important properties influencing the biological activity |
De Novo Design and Virtual Screening Approaches for Novel this compound Derivatives
Building upon the insights from the aforementioned computational methods, de novo design and virtual screening are employed to discover novel and more potent derivatives of this compound. mdpi.comnih.gov Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific biological target. mdpi.com This can be either structure-based, using the 3D structure of the target, or ligand-based, using the pharmacophore model of a known active compound. nih.govmdpi.com
De novo design, on the other hand, involves the computational construction of novel molecules with desired properties. researchgate.net Algorithms can "grow" molecules within the active site of a target protein, optimizing their interactions to achieve high predicted affinity. These approaches can significantly accelerate the drug discovery process by prioritizing synthetic efforts on compounds with a higher probability of success.
Table 4: Hypothetical Virtual Screening Workflow for this compound Derivatives
| Step | Description | Number of Compounds |
| 1. Initial Library | A large database of commercially available compounds. | 1,000,000 |
| 2. Physicochemical Filtering | Application of filters for drug-likeness (e.g., Lipinski's rule of five). | 500,000 |
| 3. Docking-Based Screening | High-throughput docking against the target protein. | 50,000 |
| 4. Scoring and Ranking | Selection of top-scoring compounds based on predicted binding affinity. | 1,000 |
| 5. Visual Inspection & Selection | Manual inspection of binding modes to select promising candidates for synthesis. | 50 |
Future Research Directions and Translational Perspectives
Development of New Catalytic Systems for Dimethyl Isothiocyanatosuccinate Transformations
The isothiocyanate group is a versatile functional group, capable of undergoing a wide array of chemical transformations. The development of novel catalytic systems is paramount to selectively and efficiently manipulate the structure of this compound, leading to a diverse range of derivatives. Current research in isothiocyanate chemistry has highlighted the efficacy of various catalytic approaches that could be adapted and optimized for this specific molecule.
Transition metal catalysis has been instrumental in many isothiocyanate reactions. For instance, catalysts based on rhodium and molybdenum have been shown to facilitate the synthesis of isothiocyanates from isocyanides and elemental sulfur. eurekaselect.com Furthermore, cobalt (II) chloride and copper (II) sulfate (B86663) have proven to be effective and inexpensive catalysts for producing aromatic and aliphatic isothiocyanates from dithiocarbamate (B8719985) salts under mild conditions. nih.gov The application of these and other transition metal catalysts, such as those based on palladium or gold, to this compound could enable a variety of cross-coupling and cyclization reactions, yielding novel heterocyclic structures with potential biological activity.
Organocatalysis offers a metal-free alternative for isothiocyanate transformations. Amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (B28879) (DMAP) have been utilized to catalyze the synthesis of isothiocyanates from isocyanides and sulfur, often under sustainable conditions. rsc.org The development of chiral organocatalysts could also open avenues for the asymmetric synthesis of this compound derivatives, which is crucial for producing enantiomerically pure compounds for pharmacological evaluation.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Examples | Potential Transformations |
| Transition Metal Catalysts | Rhodium, Molybdenum, Cobalt(II) chloride, Copper(II) sulfate | Cross-coupling, Cyclization, Addition reactions |
| Organocatalysts | DBU, DMAP, Chiral amines | Asymmetric synthesis, Cycloadditions, Nucleophilic additions |
| Biocatalysts | Lipases, Esterases | Enantioselective synthesis and hydrolysis |
Exploration of Novel Therapeutic Areas for this compound Derivatives
Isothiocyanates, as a class, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov These properties are often attributed to their ability to modulate various cellular signaling pathways. Derivatives of this compound, with their unique succinate (B1194679) backbone, could exhibit novel or enhanced therapeutic activities.
The anticancer potential of isothiocyanates is well-documented. nih.gov They can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis in cancer cells. nih.gov The structural features of this compound could be systematically modified to create a library of derivatives for screening against various cancer cell lines. The ester functionalities, for example, could be hydrolyzed or converted to amides to modulate solubility and cell permeability.
Chronic inflammation is a key factor in many diseases, and isothiocyanates have shown promise as anti-inflammatory agents. They can suppress the production of pro-inflammatory cytokines and enzymes. rsc.org Investigating the anti-inflammatory properties of this compound derivatives could lead to the development of new treatments for conditions like arthritis and inflammatory bowel disease.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by oxidative stress and neuronal cell death. Isothiocyanates can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, thereby protecting neurons from damage. The potential neuroprotective effects of this compound and its analogs warrant thorough investigation.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, from the design of new molecules to the optimization of reaction conditions. rsc.org These computational tools can significantly accelerate the discovery and development of novel derivatives of this compound.
ML models can be trained on large datasets of known isothiocyanates and their biological activities to predict the therapeutic potential of new, computationally designed derivatives. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Generative AI models can even propose novel molecular structures with desired properties, expanding the chemical space for exploration.
AI can also be employed to optimize the synthesis of this compound and its derivatives. By analyzing experimental data, ML algorithms can identify the optimal reaction parameters, such as catalyst, solvent, temperature, and reaction time, to maximize yield and purity. rsc.org This is particularly valuable for complex, multi-step syntheses. Furthermore, AI can aid in the design of novel catalysts with enhanced activity and selectivity for specific transformations of the this compound scaffold.
Sustainable and Scalable Production of this compound and its Analogues for Research and Development
For the translational potential of this compound derivatives to be realized, the development of sustainable and scalable production methods is essential. Green chemistry principles should be integrated into the synthesis to minimize environmental impact and ensure economic viability. eurekaselect.com
The use of greener solvents, such as water or bio-based solvents like Cyrene™, is a key aspect of sustainable synthesis. eurekaselect.com Reactions performed in aqueous media not only reduce the reliance on volatile organic compounds but can also simplify product purification. eurekaselect.com The development of catalytic systems that are effective in these green solvents is an important area of research.
Process intensification techniques, such as flow chemistry, can offer significant advantages for the scalable production of isothiocyanates. Continuous flow reactors allow for precise control over reaction parameters, leading to improved consistency, safety, and efficiency compared to traditional batch processes.
Biocatalysis presents another promising avenue for the sustainable synthesis of this compound and its derivatives. Enzymes, such as lipases and esterases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. The selective hydrolysis or amidation of the ester groups in this compound using biocatalysts could provide a green route to a variety of functionalized analogs. The development of robust and reusable biocatalytic systems is a key goal for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
